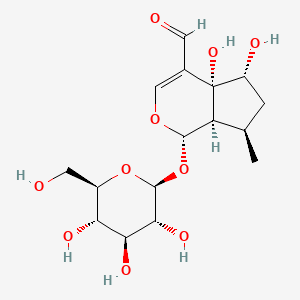

5beta,6beta-Dihydroxyboschnaloside

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H24O10 |

|---|---|

Molecular Weight |

376.36 g/mol |

IUPAC Name |

(1S,4aR,5R,7R,7aR)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde |

InChI |

InChI=1S/C16H24O10/c1-6-2-9(19)16(23)7(3-17)5-24-14(10(6)16)26-15-13(22)12(21)11(20)8(4-18)25-15/h3,5-6,8-15,18-23H,2,4H2,1H3/t6-,8-,9-,10+,11-,12+,13-,14+,15+,16-/m1/s1 |

InChI Key |

LANDSIPVLIDHEU-NKFHIRRBSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

CC1CC(C2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Synonyms |

5,6-dihydroxyboschnaloside 5beta,6beta-dihydroxyboschnaloside |

Origin of Product |

United States |

Occurrence and Natural Distribution

Botanical Sources and Species-Specific Isolation

Euphrasia pectinata as a Primary Source

The primary botanical source of 5β,6β-Dihydroxyboschnaloside is Euphrasia pectinata, a flowering herb belonging to the Orobanchaceae family. geomar.de Scientific investigations have led to the successful isolation and characterization of this compound from the aerial parts of the plant. researchgate.net A study focused on the phytochemicals of E. pectinata collected from Kartalkaya-Bolu in northern Anatolia identified 5β,6β-dihydroxyboschnaloside as a new iridoid glucoside. researchgate.net This research highlights the plant as a definitive natural reservoir for this specific chemical entity.

Alongside 5β,6β-Dihydroxyboschnaloside, several other iridoid glucosides have been isolated from Euphrasia pectinata, including 6β-hydroxyboschnaloside, aucubin (B1666126), euphroside, plantarenaloside, and geniposidic acid. researchgate.net The co-occurrence of these related compounds underscores the biosynthetic capacity of E. pectinata to produce a diverse array of iridoids.

Table 1: Iridoid Glycosides Isolated from Euphrasia pectinata

| Compound Name |

| 5β,6β-Dihydroxyboschnaloside |

| 6β-Hydroxyboschnaloside |

| Aucubin |

| Euphroside |

| Ixoroside |

| Boschnaloside |

| Plantarenaloside |

| Geniposidic Acid |

Other Genera Containing Related Iridoid Glycosides

While 5β,6β-Dihydroxyboschnaloside has been specifically isolated from Euphrasia pectinata, the broader class of iridoid glycosides is prevalent in numerous other genera, many of which are within the Lamiales order. These compounds are considered significant chemotaxonomic markers. picturethisai.com Genera such as Anarrhinum (Plantaginaceae), Scrophularia (Scrophulariaceae), and various genera within the Lamiaceae family are known to produce a wide range of iridoid glycosides. osogovonature.cominfoflora.ch For instance, species in the Plantaginaceae family are known for their iridoid glycoside content, which serves as a chemical defense mechanism. geomar.de The presence of structurally related iridoids across these genera points to shared biosynthetic pathways and evolutionary relationships.

Table 2: Genera Containing Iridoid Glycosides Related to those in Euphrasia

| Genus | Family |

| Anarrhinum | Plantaginaceae |

| Scrophularia | Scrophulariaceae |

| Plantago | Plantaginaceae |

| Various genera | Lamiaceae |

Geographic Distribution and Ecological Niche of Producing Organisms

Euphrasia pectinata, the primary source of 5β,6β-Dihydroxyboschnaloside, is a widely distributed plant. Its native range extends from Central and Southern Europe to Siberia and China. osogovonature.com The plant is commonly found in temperate regions and has also been introduced to other areas, such as North America. mdpi.com

The ecological niche of E. pectinata typically includes open habitats such as grasslands, pastures, and alpine or sub-alpine meadows. picturethisai.comosogovonature.com It is an annual, hemiparasitic plant, meaning it derives some of its nutrients by tapping into the roots of neighboring plants. nih.gov The plant thrives in moist environments and is adapted to a range of soil types, from sandy and acidic to chalky grasslands. creative-enzymes.combsbi.org Its flowering period generally occurs during the summer months. osogovonature.com

Chemotaxonomic Significance and Phylogenetic Implications

The study of iridoid glycosides, including 5β,6β-Dihydroxyboschnaloside, plays a crucial role in chemotaxonomy, the classification of organisms based on their chemical constituents. Iridoids are widely recognized as significant chemotaxonomic markers within many plant families. picturethisai.com

The specific profile of iridoid glycosides present in a plant species can provide valuable insights into its evolutionary relationships with other species. Within the genus Euphrasia, the distribution of different iridoids has been used to assess the relationships between various species. researchgate.netnih.gov For example, the identification of 5β,6β-Dihydroxyboschnaloside and other iridoids in E. pectinata contributes to the chemical fingerprint of this species, allowing for comparisons with other Euphrasia species and helping to clarify their taxonomic placement. researchgate.net

On a broader scale, the presence of iridoid glycosides supports the phylogenetic classification of the Orobanchaceae family (to which Euphrasia belongs) within the order Lamiales. The chemical similarities in the types of iridoids produced by different families within this order suggest a common evolutionary ancestry and shared biochemical pathways. nih.gov Therefore, the study of compounds like 5β,6β-Dihydroxyboschnaloside not only provides specific chemical knowledge but also contributes to a deeper understanding of plant evolution and classification.

Isolation and Purification Methodologies in Research

Advanced Chromatographic Techniques

Chromatography remains the cornerstone of natural product isolation. For polar compounds like iridoid glycosides, reversed-phase and other specialized liquid chromatography techniques are indispensable.

Preparative RP-HPLC is a powerful technique for the final purification of target compounds from complex mixtures. Its high resolution and efficiency make it suitable for separating structurally similar iridoid glycosides. In the context of isolating compounds like 5β,6β-Dihydroxyboschnaloside from plant extracts, a typical workflow would involve initial fractionation by other chromatographic methods, followed by preparative RP-HPLC for the final polishing of the enriched fraction.

The selection of the stationary phase, mobile phase composition, and gradient elution program are critical for a successful separation. C18 columns are commonly employed for the separation of iridoid glycosides due to their hydrophobicity, which allows for effective retention and separation of these polar compounds. The mobile phase often consists of a mixture of water and an organic modifier, typically acetonitrile (B52724) or methanol (B129727). To improve peak shape and resolution, a small amount of acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase.

A study on the isolation of iridoid glycosides from Fructus Corni utilized a Welchrom C18 column with a mobile phase of methanol and water, demonstrating the successful separation of sweroside, morroniside, and loganin. nih.gov Similarly, research on Plantago species has employed C18 columns with acetonitrile and aqueous phosphoric acid gradients for the quantification of aucubin (B1666126). researchgate.net These examples highlight the utility of preparative RP-HPLC in obtaining pure iridoid glycosides.

Table 1: Illustrative RP-HPLC Parameters for Iridoid Glycoside Separation

| Parameter | Setting 1 | Setting 2 |

| Column | Welchrom C18 (250 mm × 4.6 mm, 5 µm) nih.gov | Zorbax SB-C18 researchgate.net |

| Mobile Phase | Methanol/Water nih.gov | Acetonitrile/Aqueous Phosphoric Acid researchgate.net |

| Detection | UV (Wavelength not specified) nih.gov | DAD (210 nm) researchgate.net |

| Flow Rate | Not specified | Not specified |

This table presents typical parameters used for the separation of iridoid glycosides and are illustrative of the conditions that would be applicable for the purification of 5β,6β-Dihydroxyboschnaloside.

Beyond standard preparative RP-HPLC, other advanced liquid chromatography techniques offer enhanced separation capabilities. High-speed counter-current chromatography (HSCCC) is a support-free liquid-liquid partition chromatography method that eliminates irreversible adsorption of the sample onto a solid support, leading to high sample recovery. nih.gov This technique has been successfully applied to the isolation of iridoid glycosides from Fructus Corni, yielding high-purity compounds in a single step. nih.gov The choice of the two-phase solvent system is crucial for the success of HSCCC.

Another powerful technique is micellar electrokinetic capillary chromatography (MECC), which has been used for the determination of aucubin and catalpol (B1668604) in Plantago species. mazums.ac.ir This high-resolution technique is particularly useful for the analysis and quantification of small amounts of material.

Solid Phase Extraction (SPE) Applications

Solid Phase Extraction (SPE) is a widely used sample preparation technique for the pre-concentration and purification of analytes from complex matrices before analysis by HPLC or other methods. In the context of isolating 5β,6β-Dihydroxyboschnaloside, SPE can be employed to selectively enrich the iridoid glycoside fraction from a crude plant extract, thereby simplifying the subsequent purification steps.

C18-bonded silica (B1680970) is a common sorbent for the SPE of iridoid glycosides. The crude extract is loaded onto the SPE cartridge, and a series of solvents with increasing polarity are used to wash away interfering compounds and then elute the target iridoids. For instance, a study on Scrophularia umbrosa utilized SPE followed by preparative RP-HPLC to isolate aucubin and lamalbide. brieflands.com This combination of SPE and preparative HPLC is a highly effective strategy for the purification of iridoid glycosides from plant extracts. brieflands.com

Table 2: Example of an SPE Protocol for Iridoid Glycoside Enrichment

| Step | Solvent | Purpose |

| Conditioning | Methanol, followed by Water | To activate the C18 sorbent |

| Loading | Crude plant extract dissolved in water | To adsorb the compounds onto the sorbent |

| Washing | Water or low percentage methanol in water | To remove highly polar impurities |

| Elution | Increasing concentrations of methanol in water | To selectively elute iridoid glycosides |

This table outlines a general SPE procedure that could be adapted for the enrichment of 5β,6β-Dihydroxyboschnaloside from a plant extract.

Methodological Challenges in Complex Plant Matrices

The isolation of 5β,6β-Dihydroxyboschnaloside from its natural sources is fraught with challenges. Plant extracts are incredibly complex mixtures containing numerous compounds with a wide range of polarities and structural similarities, making the separation of a single target molecule difficult. researchgate.net

One of the primary challenges is the presence of other structurally related iridoid glycosides. These compounds often have very similar chromatographic behavior, requiring highly efficient and optimized separation techniques to achieve baseline resolution. researchgate.net The co-occurrence of other classes of compounds, such as flavonoids and phenylpropanoid glycosides, further complicates the purification process. researchgate.net

The stability of iridoid glycosides can also be a concern. Some iridoids are susceptible to degradation under certain pH and temperature conditions, which can lead to low recovery rates. researchgate.net Therefore, the choice of extraction and purification methods must take into account the stability of the target compound.

Furthermore, minor iridoids, which are present in low concentrations, pose a significant isolation challenge. researchgate.net Their low abundance requires highly sensitive detection methods and purification techniques that can handle small amounts of material without significant loss. The isolation of such minor constituents often necessitates multiple chromatographic steps, which can be time-consuming and labor-intensive. researchgate.net

Scientific Data Unavilable for 5beta,6beta-Dihydroxyboschnaloside

Despite a comprehensive search of scientific literature and chemical databases, no specific information regarding the structural elucidation or spectroscopic analysis of the chemical compound this compound could be located.

Efforts to retrieve data pertaining to its Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy have been unsuccessful. This includes searches for its isolation from natural sources, its synthesis, or any analytical studies detailing its chemical structure.

While information exists for related compounds, such as other iridoid glycosides, boschnaloside derivatives, and various molecules featuring dihydroxy or epoxy functionalities, there is a conspicuous absence of any published research focused specifically on this compound.

This lack of available data prevents the creation of a scientifically accurate article detailing its structural characteristics as requested. It is possible that this compound is a novel, yet uncharacterized molecule, a theoretical structure, or is referred to by a different name in existing literature that could not be identified through standard search protocols. Therefore, the detailed analysis of its spectroscopic properties as outlined cannot be provided at this time.

Structural Elucidation and Advanced Spectroscopic Analysis

Circular Dichroism (CD) and Optical Rotation for Stereochemical Assignment

Circular dichroism and optical rotation are powerful, non-destructive techniques that provide crucial information about the stereochemical arrangement of chiral molecules like 5β,6β-Dihydroxyboschnaloside.

Optical Rotation

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the spatial arrangement of chromophores and their interactions. In the context of 5β,6β-Dihydroxyboschnaloside, the unsaturated aldehyde group within the iridoid core serves as a key chromophore.

The sign and intensity of the Cotton effects in the CD spectrum provide detailed information about the conformation and absolute configuration of the cyclopentane (B165970) and dihydropyran rings. The stereochemistry at the C-5 and C-6 positions, bearing the hydroxyl groups, would significantly influence the puckering of the cyclopentane ring. This, in turn, affects the dihedral angles between the chromophore and other chiral centers, leading to a unique CD signature. By applying established empirical rules, such as the Octant Rule for ketones and twisted olefins, to the observed Cotton effects, the absolute configuration of the ring fusion and the stereochemistry of the substituents can be deduced.

A hypothetical CD spectrum for 5β,6β-Dihydroxyboschnaloside might exhibit specific Cotton effects corresponding to the n→π* and π→π* electronic transitions of the enal system. The precise wavelengths and signs of these effects would be instrumental in confirming the stereochemical assignments made through other methods like NMR spectroscopy.

| Spectroscopic Technique | Application in Stereochemical Assignment | Anticipated Observation for 5β,6β-Dihydroxyboschnaloside |

| Optical Rotation | Provides information on the overall chirality of the molecule. | A specific value and sign (e.g., negative or positive) that can be compared to known iridoid glycosides. |

| Circular Dichroism (CD) | Determines the absolute configuration of chiral centers and the conformation of the ring systems. | Distinct Cotton effects related to the electronic transitions of the unsaturated aldehyde chromophore, with signs and intensities indicative of the stereochemistry at C-5 and C-6. |

Computational Chemistry in Structural Confirmation

Computational chemistry has become an indispensable tool for validating and refining the structures of complex natural products. nih.gov Methods like Molecular Mechanics and Density Functional Theory (DFT) calculations offer a powerful complement to experimental data.

Molecular Mechanics

Initial conformational analysis of 5β,6β-Dihydroxyboschnaloside would likely be performed using molecular mechanics. This method allows for the rapid exploration of a large number of possible conformations, identifying low-energy arrangements of the molecule. By systematically rotating the bonds and evaluating the steric and energetic strain, a set of the most stable conformers can be generated. This is particularly important for a flexible molecule like an iridoid glycoside, where the orientation of the glucose unit and the puckering of the five- and six-membered rings can vary.

Density Functional Theory (DFT) Calculations

Following the initial conformational search, DFT calculations would be employed for a more accurate determination of the structure and properties of the most stable conformers. DFT methods provide a quantum mechanical description of the electronic structure, allowing for the precise calculation of various spectroscopic parameters.

For 5β,6β-Dihydroxyboschnaloside, DFT calculations would be used to:

Optimize the geometry of the proposed diastereomers to their lowest energy state.

Calculate the theoretical NMR chemical shifts (¹H and ¹³C) for each diastereomer. These calculated shifts can then be compared with the experimental NMR data to identify the correct structure.

Simulate the theoretical CD spectrum . By calculating the rotational strengths of the electronic transitions for each possible stereoisomer, a theoretical CD spectrum can be generated. Matching the calculated spectrum with the experimental one provides strong evidence for the assigned absolute configuration.

The synergy between experimental data and computational modeling provides a high degree of confidence in the final structural assignment of 5β,6β-Dihydroxyboschnaloside.

| Computational Method | Role in Structural Confirmation | Specific Application to 5β,6β-Dihydroxyboschnaloside |

| Molecular Mechanics | Rapidly explores and identifies low-energy conformations. | Generates a set of stable conformers by considering the flexibility of the glycosidic bond and ring systems. |

| Density Functional Theory (DFT) | Provides highly accurate calculations of molecular structure and properties. | Optimizes the geometry of possible stereoisomers, calculates theoretical NMR chemical shifts, and simulates the CD spectrum for comparison with experimental data. |

Biosynthesis and Metabolic Pathways

Precursor Identification and Early Stage Biosynthesis of Iridoids

The journey to 5β,6β-Dihydroxyboschnaloside begins with the synthesis of the fundamental building blocks of all terpenoids. nih.govresearchgate.net These initial steps are crucial as they provide the basic carbon skeleton that will be later modified to form the characteristic iridoid structure.

Mevalonic Acid (MVA) Pathway and Methylerythritol Phosphate (MEP) Pathway Integration

The biosynthesis of iridoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occurs through two independent pathways in plants: the cytosolic mevalonic acid (MVA) pathway and the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. nih.govmdpi.comnih.gov

The MVA pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid (MVA). nih.govyoutube.com Subsequent phosphorylations and decarboxylation yield IPP. youtube.com

The MEP pathway , on the other hand, begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govrsc.org A series of reactions then converts DXP to MEP and ultimately to both IPP and DMAPP. nih.gov

While the MVA pathway is primarily located in the cytoplasm and is responsible for producing precursors for sesquiterpenes and triterpenes, the MEP pathway operates in the plastids and typically supplies precursors for monoterpenes, diterpenes, and carotenoids. rsc.orgnih.gov However, there is evidence of cross-talk and exchange of intermediates between these two pathways, ensuring a coordinated supply of precursors for various isoprenoid-derived compounds, including iridoids. nih.gov

Role of Geraniol (B1671447) Synthase (GES) and Iridoid Synthase (ISY)

The first committed step in the biosynthesis of many monoterpenes, including the iridoid backbone, is the formation of geraniol. This reaction is catalyzed by Geraniol Synthase (GES) , a type of terpene synthase (TPS) that converts geranyl pyrophosphate (GPP) to geraniol. nih.govmdpi.comresearchgate.net GPP itself is formed from the condensation of one molecule of DMAPP and one molecule of IPP. nih.gov

Following the formation of geraniol, a series of oxidation steps leads to the formation of 8-oxogeranial. wikipedia.orgresearchgate.net This dialdehyde (B1249045) is a critical intermediate at a branch point in iridoid biosynthesis. The key cyclization step to form the characteristic cyclopentanopyran ring of iridoids is catalyzed by Iridoid Synthase (ISY) . wikipedia.orgnih.gov ISY is a remarkable enzyme that uses 8-oxogeranial as a substrate and, in an NADPH-dependent reaction, catalyzes a reductive cyclization to form nepetalactol, a common precursor to many iridoids. wikipedia.orgnih.gov This mechanism, involving an initial reduction followed by a cyclization (either through a Diels-Alder reaction or an intramolecular Michael addition), distinguishes ISY from typical monoterpene cyclases. wikipedia.org

Enzymatic Steps and Tailoring Enzymes Specific to Hydroxylation and Glycosylation

Once the basic iridoid skeleton is formed, a variety of "tailoring" enzymes come into play to modify the structure, leading to the vast diversity of iridoid compounds. For 5β,6β-Dihydroxyboschnaloside, hydroxylation and glycosylation are key modifications.

Cytochrome P450 Enzymes (e.g., 7-Deoxyloganin 7-Hydroxylase)

Cytochrome P450 monooxygenases (P450s) are a large and versatile family of enzymes that play a crucial role in the diversification of many plant secondary metabolites, including iridoids. nih.gov They are primarily responsible for catalyzing oxidation reactions, most commonly the insertion of an oxygen atom into a C-H bond to form a hydroxyl group. nih.govnih.gov

In the context of iridoid biosynthesis, P450s are involved in various hydroxylation steps. For instance, after the formation of the iridoid skeleton, specific P450s can introduce hydroxyl groups at different positions on the ring structure. While the specific P450 responsible for the 5β and 6β hydroxylation of a boschnaloside precursor has not been definitively identified, the action of enzymes like 7-deoxyloganin 7-hydroxylase (7-DLH) , a P450 enzyme involved in the biosynthesis of other iridoids, demonstrates the critical role of this enzyme class in creating hydroxylated iridoid derivatives. nih.govnih.gov The regioselectivity and stereoselectivity of these P450 enzymes are key determinants of the final iridoid structure. nih.gov

Glycosyltransferases

The final step in the biosynthesis of many iridoids, including 5β,6β-Dihydroxyboschnaloside, is often glycosylation. This process involves the attachment of a sugar moiety, typically glucose, to the iridoid aglycone. wikipedia.org This reaction is catalyzed by Glycosyltransferases (GTs) , specifically UDP-dependent glycosyltransferases (UGTs).

These enzymes transfer a sugar residue from an activated sugar donor, such as UDP-glucose, to an acceptor molecule, in this case, the hydroxylated iridoid precursor. Glycosylation generally increases the water solubility and stability of the iridoid compounds. The identification of specific UGTs involved in iridoid biosynthesis is an active area of research. nih.gov

Genetic and Molecular Aspects of Biosynthetic Pathway Elucidation

Understanding the biosynthesis of complex natural products like 5β,6β-Dihydroxyboschnaloside at the molecular level relies heavily on genetic and molecular biology techniques. The elucidation of these pathways has been accelerated by advances in transcriptomics, metabolomics, and functional genomics. nih.govuea.ac.uk

By analyzing the transcriptomes of plants that produce high levels of specific iridoids, researchers can identify candidate genes encoding the biosynthetic enzymes. mdpi.com This approach involves comparing the gene expression profiles in different tissues or under different conditions to find genes that are co-expressed with the accumulation of the target compound. nih.gov

Once candidate genes are identified, their function can be confirmed through several methods. Heterologous expression, where the gene is expressed in a host organism like yeast or E. coli, allows for the production and purification of the enzyme for in vitro biochemical assays. pnas.org This confirms the enzyme's specific catalytic activity.

Another powerful technique is Virus-Induced Gene Silencing (VIGS) . uea.ac.uk VIGS allows for the targeted knockdown of a specific gene's expression in the plant. uea.ac.uk By observing the resulting changes in the plant's metabolite profile, researchers can deduce the in vivo function of the silenced gene. uea.ac.uk For example, silencing a putative hydroxylase gene and observing a decrease in the corresponding hydroxylated iridoid would provide strong evidence for its role in the biosynthetic pathway.

These molecular approaches have been instrumental in identifying and characterizing the genes and enzymes involved in the biosynthesis of various iridoids, paving the way for a more complete understanding of the intricate pathways leading to compounds like 5β,6β-Dihydroxyboschnaloside. mdpi.comuea.ac.uk

Transcriptomic and Metabolomic Approaches

The elucidation of the biosynthetic pathways leading to iridoids, including 5beta,6beta-Dihydroxyboschnaloside, has been significantly advanced through the integrated use of transcriptomic and metabolomic analyses. These "omics" technologies allow researchers to simultaneously survey the genes being expressed and the metabolites being produced in a plant, providing a powerful tool for linking genes to their functions in a specific pathway. frontiersin.org

In studies on Rehmannia glutinosa, a plant rich in iridoids, transcriptome sequencing has been employed to generate substantial datasets of expressed sequence tags (ESTs). nih.gov By analyzing these datasets, scientists have identified a host of genes putatively involved in the biosynthesis of iridoids. nih.govmdpi.com Bioinformatic analysis, including comparisons to databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), has revealed homologues of genes from the well-characterized secoiridoid pathway. mdpi.comepa.gov This finding implies that the early enzymatic steps for producing various iridoids in Rehmannia glutinosa are shared with those of secoiridoids found in other plants. nih.govmdpi.com

Integrated transcriptomic and metabolomic studies in other iridoid-producing plants, such as Gentiana crassicaulis, have further refined this approach. By correlating gene expression profiles with the accumulation of specific iridoid compounds during different developmental stages, such as seed germination, researchers can identify strong candidate genes. nih.gov In one such study, 196,132 unigenes and 10 iridoid compounds were identified, and a weighted gene co-expression network analysis (WGCNA) revealed 26 genes significantly correlated with iridoid levels. nih.gov

Metabolomic profiling using techniques like ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) has been crucial for identifying the range of compounds present. nih.gov In Rehmannia glutinosa, widely targeted metabolomics have been used to compare different cell culture types and varieties, revealing differential accumulation of terpenoids and other metabolites. nih.govresearchgate.net For instance, a comparison of dedifferentiated cells (DDCs) and cambial meristematic cells (CMCs) of R. glutinosa showed that CMCs had higher concentrations of terpenoids, including the key iridoid catalpol (B1668604). nih.gov This was linked to the differential expression of 27,201 genes, highlighting the genetic basis for the observed metabolic differences. nih.gov

Table 1: Key Findings from Transcriptomic and Metabolomic Studies on Iridoid Biosynthesis

| Plant Species | Technique(s) | Key Findings | Reference(s) |

| Rehmannia glutinosa | 454 Pyrosequencing, Metabolomics | Identified putative genes for iridoid biosynthesis; found homologs of secoiridoid pathway genes. | nih.govmdpi.com |

| Gentiana crassicaulis | RNA-seq, UPLC-Q-TOF-MS, WGCNA | Identified 196,132 unigenes and 10 iridoids; correlated 26 genes with iridoid accumulation. | nih.gov |

| Rehmannia glutinosa | Widely Targeted Metabolomics, Transcriptome Sequencing | Compared DDC and CMC cultures; higher catalpol in CMCs linked to expression changes in precursor and monoterpenoid biosynthesis genes. | nih.gov |

| Blueberry (Vaccinium spp.) | Transcriptomics, Comparative Genomics | Identified candidate genes for monotropein (B1676730) biosynthesis by comparing monotropein-positive and -negative cultivars. | nih.gov |

Regulation of Biosynthesis and Environmental Factors

The production of iridoids, including this compound, is not static but is tightly regulated by internal developmental cues and external environmental factors. The expression of biosynthetic genes can vary significantly between different plant tissues, at different developmental stages, and in response to various stimuli. frontiersin.org

In Gardenia jasminoides, the expression levels of the three identified ISY genes differed across tissues. While expression was similar in flowers and fruits, the GjISY2 transcript was substantially higher in leaves, suggesting it may be the major contributor to iridoid biosynthesis in that plant. proquest.comresearchgate.net Similarly, in Valeriana jatamansi, the expression of nine key genes in the iridoid pathway was analyzed by qPCR, revealing organ-specific expression patterns. notulaebotanicae.ro

Environmental conditions also play a crucial role. The biosynthesis of bioactive compounds in Rehmannia glutinosa is known to be influenced by cultivation practices. bioscipublisher.com The phenomenon known as the "replant problem" or autotoxicity in R. glutinosa is linked to the accumulation of its own secondary metabolites in the soil, which can inhibit the growth of subsequent crops. researchgate.net This suggests that the production and exudation of phytotoxic compounds, which can include iridoid glycosides, are dynamic processes influenced by the plant's interaction with its soil environment. researchgate.net

Furthermore, post-harvest processing can alter the chemical profile of medicinal plants. Steam processing of Rehmannia glutinosa roots, a common practice in traditional medicine, has been shown to significantly change the composition of its bioactive compounds, increasing antioxidant activity. nih.gov While this processing often degrades iridoid glycosides like catalpol, it leads to the formation of other compounds such as 5-Hydroxymethyl-2-furaldehyde (5-HMF). nih.gov This highlights how environmental manipulations, both pre- and post-harvest, regulate the final chemical makeup of the plant material.

Biological Activity Mechanisms in Vitro, Cellular, and Molecular Studies

Interaction with Cellular Targets and Receptors

There is currently no publicly available research detailing the specific cellular targets or receptors with which 5beta,6beta-Dihydroxyboschnaloside interacts.

Modulation of Intracellular Signaling Pathways

Specific studies on how this compound modulates intracellular signaling pathways, such as the NF-κB or MAPK pathways, have not been found in the available scientific literature.

Enzyme Inhibition and Activation Studies

There is no specific data from enzyme inhibition or activation studies for this compound, including its effects on enzymes like α-glucosidase.

Comparative Mechanistic Studies with Related Iridoid Glycosides

Comparative mechanistic studies that include this compound alongside other related iridoid glycosides are not available in the current body of scientific research.

Structure Activity Relationship Sar Investigations

Influence of Hydroxyl Group Stereochemistry (e.g., 5β, 6β) on Activity

The precise spatial arrangement of hydroxyl groups on the iridoid skeleton is a critical determinant of biological activity. The specific cis-diol configuration of the hydroxyl groups at the C5 and C6 positions in 5β,6β-dihydroxyboschnaloside is thought to be a key feature for its biological profile. While direct SAR studies focusing exclusively on the 5β,6β stereochemistry of this specific compound are limited in publicly available literature, general principles of iridoid SAR suggest that even minor changes in the orientation of these functional groups can lead to significant alterations in activity.

Role of the Glycosidic Moiety in Biological Interactions

The glycosidic moiety, typically a glucose unit attached to the aglycone, plays a multifaceted role in the biological activity of 5β,6β-dihydroxyboschnaloside. researchgate.net This sugar component can significantly influence the compound's pharmacokinetic properties, such as its solubility, absorption, distribution, and metabolism. researchgate.net In many cases, the glycosidic portion acts as a carrier, facilitating transport to the site of action.

Impact of Aglycone Modifications

Key areas for modification in related iridoids often include the lactone ring, the cyclopentane (B165970) ring, and any exocyclic functional groups. For example, saturation of the double bond within the dihydropyran ring or modification of the methyl group on the cyclopentane ring could lead to significant changes in biological activity. The presence and nature of substituents on the iridoid framework are critical for target recognition and binding affinity. Even subtle changes, such as the introduction of a halogen or a small alkyl group, could potentially enhance or diminish the compound's biological effects by altering its lipophilicity or its ability to engage in specific interactions with a target protein.

Derivatization Strategies for SAR Elucidation

To systematically investigate the structure-activity relationships of 5β,6β-dihydroxyboschnaloside, various derivatization strategies can be employed. These strategies involve the targeted chemical modification of the parent molecule to produce a series of analogues that can be screened for biological activity.

Ecological Roles and Chemical Interactions

Allelopathic Effects and Plant-Plant Interactions

Allelopathy refers to the chemical inhibition of one plant by another, through the release of compounds into the environment. While there is no direct evidence in the provided research detailing the allelopathic activity of 5β,6β-dihydroxyboschnaloside, plants in the Penstemon genus, such as Penstemon digitalis (commonly known as foxglove beardtongue), are noted for their ability to establish themselves in various plant communities. missouribotanicalgarden.orgwildflower.org Some plants are known to produce chemicals that can affect other plants, a phenomenon called allelopathy, which is generally associated with competition and inhibiting the growth of other plants. wildflower.org However, there is no specific evidence to suggest that Penstemon digitalis exudes toxins into the soil to inhibit neighboring plants. wildflower.org

The chemical ecology of plant-plant interactions is complex, with secondary metabolites playing a crucial role. The presence of a diverse array of compounds, including iridoid glycosides, in Penstemon species suggests a sophisticated chemical defense system that may also influence interactions with neighboring flora. Further research is required to specifically determine the allelopathic potential of 5β,6β-dihydroxyboschnaloside.

Plant Defense Mechanisms Against Herbivores and Pathogens

The primary ecological role attributed to iridoid glycosides is defense against herbivores and pathogens. nih.gov Plants produce a variety of secondary metabolites that serve as a defense against natural enemies. nih.gov The production of these compounds can be a constitutive defense or induced in response to an attack. nih.gov

Defense Against Herbivores:

Penstemon species are generally considered unpalatable to deer and other herbivores, a trait attributed to their chemical composition. newmoonnursery.com Studies on Penstemon virgatus have shown that these plants contain high concentrations of iridoid glycosides, which are believed to be responsible for the low levels of herbivore damage observed. nih.gov The concentration of these defensive compounds can vary between different plant tissues, with leaves often containing the highest amounts. nih.gov While mature Penstemon digitalis plants are resistant to browsing by deer and rabbits, young seedlings may still be susceptible. youtube.com

The sticky, resinous secretions on the inflorescences of some species like Penstemon digitalis can also act as a physical defense, trapping smaller insects. valpo.edu However, some specialist herbivores have co-evolved with Penstemon and can tolerate their chemical defenses. For instance, the caterpillars of several moth species are known to feed on the foliage of Penstemon digitalis. newmoonnursery.com

Defense Against Pathogens:

Role in Interspecies Chemical Communication

Chemical compounds produced by plants are fundamental to interspecies communication. The floral scent of Penstemon digitalis, for example, is crucial for attracting pollinators like bees and hummingbirds. epa.govgardenia.net The emission of volatile compounds is highest during flowering and peak pollinator activity, indicating its importance in mediating these ecological interactions. epa.gov

While the primary role of 5β,6β-dihydroxyboschnaloside appears to be defensive, its presence could indirectly influence communication. For instance, the chemical profile of a plant, including its defensive compounds, can influence the foraging behavior of both herbivores and pollinators. The bitter taste of iridoids can deter generalist herbivores, while specialist insects may use these same compounds as cues to locate their host plants. The complexity of floral scents, with tissue-specific compounds, suggests multiple ecological functions beyond just attracting pollinators, potentially including defense of reproductive parts. epa.gov

Synthetic Biology and Metabolic Engineering Approaches

Heterologous Production in Microbial or Plant Hosts

The reconstruction of iridoid biosynthetic pathways in hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli (bacteria) is a primary goal for ensuring a stable supply of these valuable compounds. nih.gov The identification of key pathway genes from various plant species, such as Catharanthus roseus and Nepeta species, has enabled their transfer into these microbial chassis. nih.govuea.ac.uk

A typical heterologous production scheme involves expressing a set of biosynthetic enzymes that convert a central metabolite into the desired iridoid. For the initial stages of iridoid synthesis, this includes:

Geraniol (B1671447) Synthase (GES): Converts GPP, a product of the host's native isoprenoid pathway, into geraniol.

Geraniol-8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol.

8-hydroxygeraniol dehydrogenase (8HGO): Oxidizes 8-hydroxygeraniol.

Iridoid Synthase (ISY): Catalyzes the key reductive cyclization of 8-oxogeranial to form the iridoid skeleton. nih.gov

The discovery that insects and plants evolved distinct sets of enzymes for iridoid biosynthesis has expanded the genetic toolkit available to metabolic engineers. nih.govpnas.org This provides alternative enzymes that may have different kinetic properties or be more amenable to expression in a particular heterologous host.

| Enzyme | Function in Iridoid Pathway | Example Source Organism | Common Heterologous Host |

| Geraniol Synthase (GES) | GPP → Geraniol | Catharanthus roseus | S. cerevisiae, E. coli |

| Geraniol-8-hydroxylase (G8H) | Geraniol → 8-hydroxygeraniol | C. roseus | S. cerevisiae |

| 8-hydroxygeraniol oxidase (HGO) | 8-hydroxygeraniol → 8-oxogeranial | C. roseus | S. cerevisiae |

| Iridoid Synthase (ISY) | 8-oxogeranial → Iridodial | Nepeta mussinii, C. roseus | S. cerevisiae, Pichia pastoris |

| Cytochrome P450 Reductase (CPR) | Electron donor for P450 enzymes like G8H | C. roseus, Arabidopsis thaliana | S. cerevisiae |

To produce a specific downstream compound like 5beta,6beta-Dihydroxyboschnaloside, this core pathway would need to be co-expressed with additional, specific tailoring enzymes, such as cytochrome P450 hydroxylases responsible for the 5-beta and 6-beta hydroxylation steps, and a glucosyltransferase to attach the sugar moiety. Identifying these specific enzymes from the native plant source is a critical prerequisite.

Strategies for Enhancing Biosynthetic Yields

Once a pathway is successfully transferred to a heterologous host, production titers are often low due to metabolic imbalances. Several metabolic engineering strategies are employed to increase yields.

Enhancing Precursor Supply: The biosynthesis of iridoids depends on the availability of the C5 building blocks IPP and DMAPP. Overexpressing key enzymes in the host's native mevalonate (B85504) (MVA) pathway (in yeast) or methylerythritol 4-phosphate (MEP) pathway (in bacteria) can significantly boost the precursor pool, driving more metabolic flux towards the engineered pathway. This is a powerful strategy for improving the production of many isoprenoids. nih.gov

Protein Engineering of Pathway Enzymes: The efficiency and specificity of enzymes can create bottlenecks. Iridoid synthase (ISY), for instance, can exhibit substrate promiscuity, leading to the creation of unwanted byproducts. acs.org Directed evolution and rational protein design can be used to engineer enzymes with improved characteristics. For example, a study focused on the iridoid synthase from Nepeta mussinii (NmISY2) successfully used mutagenesis to enhance its substrate preference for the correct precursor, 8-oxogeranial, thereby reducing the diversion of metabolic flux to off-target products and improving the accumulation of the desired iridoid in Pichia pastoris. acs.org

Balancing Enzyme Expression and Subcellular Localization: The relative expression levels of pathway enzymes must be carefully balanced to avoid the accumulation of toxic intermediates and ensure a smooth metabolic flow. Furthermore, strategically localizing enzymes within the cell (e.g., in the mitochondria or endoplasmic reticulum) can channel substrates more effectively and improve the efficiency of multi-step reactions, particularly those involving membrane-bound cytochrome P450 enzymes. acs.org

| Strategy | Description | Example Application / Target | Expected Outcome |

| Precursor Engineering | Upregulating the native MVA or MEP pathway in the host organism. | Overexpression of tHMG1, ERG20 in S. cerevisiae. | Increased supply of GPP for iridoid synthesis. |

| Enzyme Engineering | Modifying an enzyme's active site to improve its catalytic efficiency or substrate specificity. | Mutagenesis of Iridoid Synthase (ISY) to favor 8-oxogeranial. acs.org | Reduced byproduct formation and higher final product titer. |

| Pathway Optimization | Adjusting the expression levels of all pathway genes to prevent bottlenecks. | Using promoters of varying strengths to control enzyme levels. | Smoother metabolic flux and reduced intermediate toxicity. |

| Subcellular Compartmentalization | Targeting enzymes to specific organelles like mitochondria or the ER. | Co-localizing a P450 and its reductase partner to the ER membrane. | Increased efficiency of membrane-bound enzyme reactions. acs.org |

Advanced Analytical Methodologies for Research Applications

Quantitative Analysis in Biological Systems (Non-Clinical)

Quantitative analysis of 5β,6β-Dihydroxyboschnaloside in non-clinical biological systems, such as in vitro cell cultures, tissue homogenates from preclinical models, and plant extracts, is fundamental to understanding its biochemical and pharmacological properties. The primary challenge lies in the accurate measurement of the analyte in the presence of a multitude of potentially interfering endogenous compounds.

| Analytical Parameter | Typical Acceptance Criteria for Bioanalytical Method Validation |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) |

| Precision (CV%) | ≤ 15% (≤ 20% at the Lower Limit of Quantification) |

| Selectivity | No significant interference at the retention time of the analyte and internal standard |

| Recovery | Consistent, precise, and reproducible |

| Stability | Analyte concentration within ±15% of the initial concentration under various storage conditions |

This table presents generally accepted criteria for the validation of bioanalytical methods.

Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS) for Research

Chromatography coupled with mass spectrometry stands as a cornerstone for the quantitative analysis of compounds like 5β,6β-Dihydroxyboschnaloside in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique well-suited for the analysis of non-volatile and thermally labile compounds such as iridoid glycosides. The method involves the separation of the analyte from the matrix components using liquid chromatography, followed by ionization and detection by tandem mass spectrometry. Multiple Reaction Monitoring (MRM) is a common acquisition mode used in quantitative LC-MS/MS, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored, providing excellent specificity and sensitivity. For 5β,6β-Dihydroxyboschnaloside, a UPLC-MS/MS method would likely be the preferred approach due to its high resolution and speed nih.gov. The development of such a method would involve optimizing chromatographic conditions (column type, mobile phase composition, and gradient) and mass spectrometric parameters (ionization source, ion transitions, and collision energies) diva-portal.orgnih.gov.

| Technique | Advantages for 5β,6β-Dihydroxyboschnaloside Analysis | Considerations |

| LC-MS/MS | High sensitivity and selectivity, suitable for non-volatile compounds, no derivatization required. | Matrix effects can influence ionization efficiency. |

| GC-MS | High chromatographic resolution for volatile compounds. | Requires derivatization for non-volatile compounds like iridoid glycosides, potential for thermal degradation. |

This table provides a comparative overview of LC-MS/MS and GC-MS for the analysis of 5β,6β-Dihydroxyboschnaloside.

Nuclear Magnetic Resonance (NMR) for Mixture Analysis and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both the structural elucidation and quantitative analysis of compounds in complex mixtures without the need for chromatographic separation rsc.org. Quantitative NMR (qNMR) relies on the principle that the signal intensity of a specific nucleus is directly proportional to the number of nuclei contributing to that signal.

For the quantitative analysis of 5β,6β-Dihydroxyboschnaloside in a mixture, such as a plant extract, specific, well-resolved proton (¹H) signals of the target compound are integrated and compared to the integral of a known amount of an internal standard. This allows for the direct determination of the concentration of 5β,6β-Dihydroxyboschnaloside in the sample. The development of a qNMR method involves selecting an appropriate solvent, an internal standard with non-overlapping signals, and optimizing acquisition parameters to ensure accurate integration. ¹H-NMR has been successfully applied for the rapid quantification of various bioactive compounds in plant extracts rsc.orgnih.gov.

Development of Robust and Reproducible Analytical Methods for Research

The development of robust and reproducible analytical methods is paramount for obtaining reliable research data on 5β,6β-Dihydroxyboschnaloside. Method development is a systematic process that involves several key stages:

Method Design and Objective Definition: Clearly defining the purpose of the method, including the analyte, matrix, and required sensitivity.

Selection of Analytical Technique: Choosing the most appropriate technique (e.g., LC-MS/MS, GC-MS, or NMR) based on the physicochemical properties of 5β,6β-Dihydroxyboschnaloside and the research goals.

Optimization of Method Parameters: Systematically optimizing all critical parameters, such as sample preparation, chromatographic separation, mass spectrometric detection, or NMR acquisition parameters.

Method Validation: A comprehensive validation process is conducted to demonstrate that the method is suitable for its intended purpose. According to international guidelines, this includes assessing linearity, accuracy, precision, selectivity, limits of detection and quantification, and stability diva-portal.orgnih.govwho.int.

Future Research Directions and Unanswered Questions

Elucidation of Remaining Biosynthetic Gaps

The complete biosynthetic pathway of 5β,6β-Dihydroxyboschnaloside has yet to be fully elucidated. While the general scheme of iridoid biosynthesis from geraniol (B1671447) is established, the specific enzymes and intermediate steps leading to the characteristic dihydroxylation of the boschnaloside core remain unknown. Future research should prioritize the identification and characterization of the cytochrome P450 monooxygenases or other hydroxylases responsible for the stereo-specific installation of the hydroxyl groups at the C5 and C6 positions. Understanding these enzymatic steps is crucial for a complete picture of iridoid diversity and for potential biotechnological production.

Discovery of Novel Biological Activities and Targets

Current knowledge of the biological activities of 5β,6β-Dihydroxyboschnaloside is limited. While some related iridoids exhibit a range of effects, dedicated screening of this specific compound is lacking. Future research should involve comprehensive bioassays to explore its potential as an anti-inflammatory, antimicrobial, antiviral, or cytotoxic agent. Identifying its specific molecular targets through techniques such as affinity chromatography, proteomics, and genetic screens will be paramount to understanding its mechanism of action. For instance, some related compounds, specifically 5β-hydroxy-spirostanes, have been investigated for their potential as ecdysteroid antagonists, which could have applications as environmentally friendly insecticides. nih.gov This suggests that exploring the antagonistic or agonistic activities of 5β,6β-Dihydroxyboschnaloside on various receptors could be a fruitful avenue of investigation.

Applications in Advanced Chemical Biology Research

The unique structure of 5β,6β-Dihydroxyboschnaloside makes it a valuable scaffold for the development of chemical biology probes. By synthetically modifying its structure to incorporate reporter tags such as fluorescent dyes or biotin, researchers can create tools to visualize and track its interactions within living cells. These probes would be instrumental in identifying its subcellular localization, binding partners, and the downstream effects of these interactions. Such studies could provide invaluable insights into complex biological processes and pave the way for novel therapeutic strategies.

Sustainable Production Methodologies for Research Purposes

To facilitate the aforementioned research, a reliable and sustainable supply of 5β,6β-Dihydroxyboschnaloside is essential. Current isolation from natural sources is often low-yielding and dependent on plant availability. Therefore, future efforts should focus on developing alternative production methods. This could involve the total synthesis of the molecule, which would also allow for the creation of structural analogs for structure-activity relationship studies. Another promising approach is metabolic engineering, where the identified biosynthetic genes could be introduced into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to enable scalable and sustainable production through fermentation.

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound?

- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw spectral data (NMR, MS) in repositories like MetaboLights .

- Quality Control : Include batch-to-batch reproducibility metrics (e.g., relative standard deviation < 5% for HPLC peaks) and negative controls in all assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.